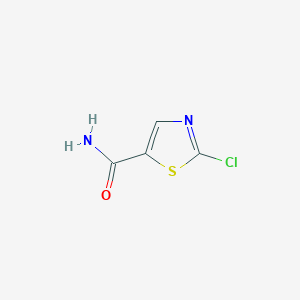
2-Cloro-tiazol-5-carboxamida
Descripción general
Descripción
2-CHLORO-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. The compound features a thiazole ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 5-position. This unique structure imparts various chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
2-CHLORO-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
Target of Action
Similar compounds such as 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds, such as aminothiazole derivatives, have been found to inhibit traf2- and nck-interacting kinase (tnik), a molecule that regulates the wnt signaling pathway .
Biochemical Pathways
Similar compounds have been found to regulate the wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
Similar compounds have shown inhibitory activity against a wide range of human cancerous cell lines .
Análisis Bioquímico
Biochemical Properties
2-Chlorothiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and various kinases, influencing their activity . The compound’s interaction with these enzymes can lead to the modulation of inflammatory responses and other cellular processes. Additionally, 2-Chlorothiazole-5-carboxamide can form hydrogen bonds with proteins, affecting their conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 2-Chlorothiazole-5-carboxamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis . Moreover, 2-Chlorothiazole-5-carboxamide can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular environment . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-Chlorothiazole-5-carboxamide exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, 2-Chlorothiazole-5-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorothiazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Its degradation products can also exhibit biological activity, which may contribute to the overall effects observed in in vitro and in vivo studies . Long-term exposure to 2-Chlorothiazole-5-carboxamide has been associated with sustained modulation of cellular processes, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Chlorothiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Chlorothiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Chlorothiazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of 2-Chlorothiazole-5-carboxamide is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chlorothiazole-5-carboxamide plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of ethyl 2-chlorothiazole-5-carboxylate with ammonia in methanol. The reaction mixture is cooled to 0°C, and ammonia is bubbled into the solution for 10 minutes. The reaction vessel is then sealed and stirred for approximately 3 hours .
Industrial Production Methods: Industrial production methods for 2-CHLORO-THIAZOLE-5-CARBOXAMIDE are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-CHLORO-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound, depending on the reagents used.
Comparación Con Compuestos Similares
2-Aminothiazole: Another thiazole derivative with similar biological activities.
2-Phenylthiazole: Known for its antimicrobial properties.
2-Methylthiazole: Used in flavor and fragrance industries.
Uniqueness: 2-CHLORO-THIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a chlorine atom and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
2-chloro-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXORRGGVNFVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698519 | |
| Record name | 2-Chloro-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761454-63-1 | |
| Record name | 2-Chloro-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
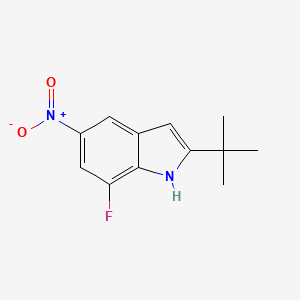

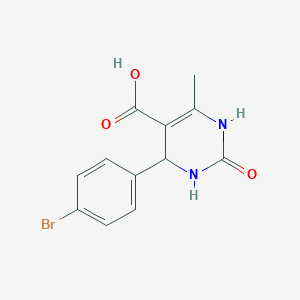
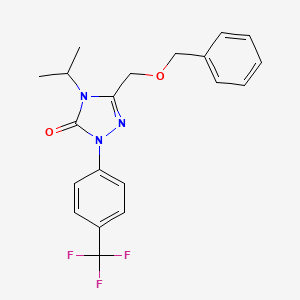

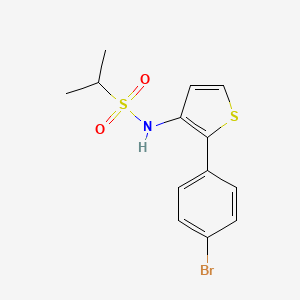
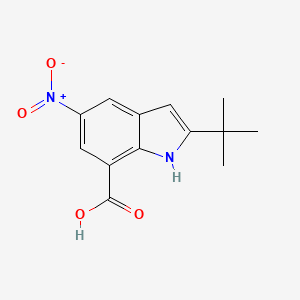
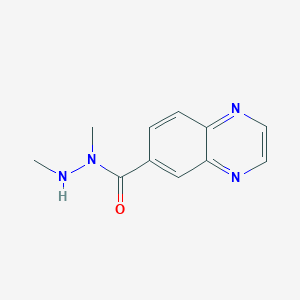
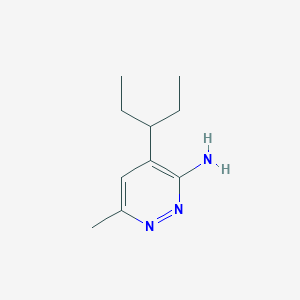

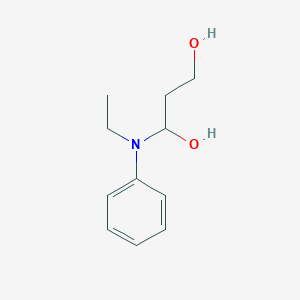
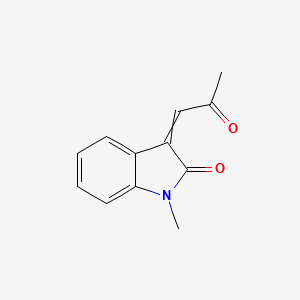
![1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B1504559.png)

